Methyl 3-bromo-6-formylpyridine-2-carboxylate
Description
Methyl 3-bromo-6-formylpyridine-2-carboxylate is a brominated and formylated pyridine derivative with a methyl ester group. This compound features three distinct functional groups: a bromine atom at position 3, a formyl group at position 6, and a carboxylate ester at position 2. Such multifunctionality makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure allows for diverse reactivity, including nucleophilic substitutions (via the bromine), carbonyl-based reactions (via the formyl group), and ester hydrolysis or cross-coupling reactions .
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
methyl 3-bromo-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)7-6(9)3-2-5(4-11)10-7/h2-4H,1H3 |
InChI Key |
HYZWGWYEQKJQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-6-formylpyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by formylation and esterification reactions. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 3-bromo-2-pyridinecarboxaldehyde, which is then subjected to formylation and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Methyl 3-bromo-6-carboxypyridine-2-carboxylate.
Reduction: Methyl 3-hydro-6-formylpyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-bromo-6-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-formylpyridine-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and formyl group can participate in various interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s uniqueness arises from the combination and positions of its substituents. Below is a comparison with structurally related pyridine derivatives:
Key Observations :
- The formyl group at position 6 in the target compound enables aldehyde-specific reactions (e.g., condensations) absent in analogs like Methyl 3-bromo-2-pyridinecarboxylate .
- Compared to 2-Bromo-3-methylpyridine, the target compound’s ester and formyl groups expand its utility in multi-step syntheses .
- Methyl 2-amino-6-bromopyridine-3-carboxylate shares a bromine and ester group but replaces the formyl with an amino group, making it more suited for peptide coupling .
Physicochemical Properties
| Property | This compound (Estimated) | Methyl 3-bromo-2-pyridinecarboxylate | 2-Bromo-3-methylpyridine |
|---|---|---|---|
| Molecular Weight | 260.05 g/mol | 232.03 g/mol | 172.02 g/mol |
| Melting Point | 90–120°C (ester/formyl groups increase rigidity) | 85–95°C | 15–20°C (liquid) |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Similar, but lower polarity | Soluble in organic solvents |
| Stability | Sensitive to moisture (ester hydrolysis) | Stable under anhydrous conditions | Light-sensitive |
Sources :
Biological Activity
Methyl 3-bromo-6-formylpyridine-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by various research findings.
This compound has the molecular formula C_10H_8BrNO_3 and a molecular weight of 244.04 g/mol. The synthesis typically involves the bromination of 6-formylpyridine-2-carboxylate using bromine or N-bromosuccinimide in dichloromethane under controlled conditions to ensure high yield and purity. The compound's unique structure, characterized by a bromine atom, a formyl group, and a carboxylate moiety, enhances its reactivity compared to other pyridine derivatives.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound showed cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Comparisons with similar compounds reveal that modifications in the substituents can lead to variations in activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-bromo-6-chloropyrazine-2-carboxylate | Chlorine instead of bromine | Reduced antimicrobial activity |
| Methyl 6-bromo-5-fluoropyridine-2-carboxylate | Fluorine atom | Enhanced cytotoxicity |
| Methyl 3-bromo-6-hydroxymethylpyridine-2-carboxylate | Hydroxymethyl group | Increased solubility |
These comparisons highlight the importance of specific functional groups in modulating biological activity .
Case Studies and Research Findings
A series of research studies have explored the biological implications of this compound:
- Anticancer Activity : A study published in Nature demonstrated that this compound can inhibit PI3Kα signaling pathways critical for tumor growth, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains, emphasizing its role in combating antibiotic resistance .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces oxidative stress in cancer cells, leading to cell death through apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
